3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Chemical Structure and Properties

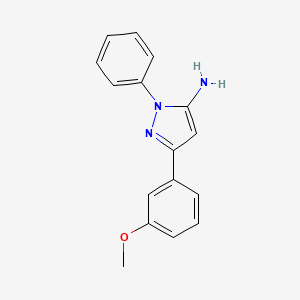

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O, MW 265.32) is a pyrazole derivative with three distinct substituents:

- 1-position: A phenyl group.

- 3-position: A 3-methoxyphenyl group (electron-donating methoxy substituent at the meta position).

- 5-position: An amine group.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-14-9-5-6-12(10-14)15-11-16(17)19(18-15)13-7-3-2-4-8-13/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMETGXYNXIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the cyclization of 3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Reductive Amination and Imine Formation

This compound participates in one-pot reductive amination reactions. For example:

-

Reagents : Reacts with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions.

-

Conditions : Heated to 120°C for 2 hours, followed by reduction with sodium borohydride (NaBH₄) in methanol .

-

Intermediate : Forms an N-(5-pyrazolyl)imine (Figure 1), which is subsequently reduced to yield secondary amines .

-

Yield : Up to 85% for derivatives like N-(4-methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine .

Key Data :

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Imine Formation | p-Methoxybenzaldehyde, 120°C, solvent-free | N-(5-pyrazolyl)imine | Not isolated |

| Reduction | NaBH₄, MeOH, RT | Secondary amine | 85% |

Multicomponent Domino Reactions

The amine group facilitates domino reactions with arylglyoxals:

-

Reagents : Arylglyoxals (e.g., phenylglyoxal) in the presence of p-toluenesulfonic acid (p-TsOH) .

-

Conditions : DMF solvent, microwave irradiation at 120°C for 20 minutes .

-

Product : Forms pyrrolo[2,3-c]pyrazoles or pyrazolo[3,4-b]pyridines , depending on reactant ratios .

Example Reaction :

Mechanism :

-

Condensation of the amine with arylglyoxal to form an imine.

-

Cyclization via intramolecular nucleophilic attack.

Oxidation:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Product : Pyrazole oxides or hydroxylated derivatives.

Reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : Hydrazine derivatives or reduced pyrazole intermediates.

Nucleophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution :

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

-

Conditions : Basic (e.g., NaOH) or acidic (e.g., HCl) media.

-

Example : Reaction with acetyl chloride forms N-acetylated pyrazoles .

Key Reaction :

Cyclization and Heterocycle Formation

This amine serves as a precursor for fused heterocycles :

-

Reagents : Ethyl 2,4-dioxo-4-phenylbutanoate in acetic acid .

-

Product : Pyrazolo[3,4-b]pyridine-6-carboxylate derivatives (Figure 2) .

Data :

| Parameter | Value |

|---|---|

| Reaction Time | 5 hours |

| Solvent | Acetic acid |

| Yield | 70–75% |

Comparative Reactivity Table

Mechanistic Insights

-

Reductive Amination : Proceeds via imine intermediate formation, confirmed by in situ FTIR and NMR .

-

Domino Reactions : Controlled by electronic effects of the methoxyphenyl group, which directs electrophilic attack to the para position .

-

Substitution : The amine group’s nucleophilicity is enhanced by the electron-donating methoxy substituent.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research has shown that derivatives of pyrazole compounds, including 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, exhibit significant activity against various inflammatory conditions. For instance, studies have demonstrated that these compounds can inhibit nitric oxide production in macrophages, suggesting their utility in treating inflammatory diseases .

Case Study: Antitumor Activity

A notable study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine exhibited significant cytotoxicity against melanoma cells. This effect was correlated with the compound's ability to inhibit specific signaling pathways associated with tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | Melanoma | 12.5 | Inhibition of BRAF(V600E) pathway |

Agricultural Applications

Development of Agrochemicals

The compound is also explored for its role in developing agrochemicals, particularly pesticides and herbicides. Its structure allows for the design of agents that specifically target pest species while minimizing environmental impact .

Case Study: Pesticide Efficacy

Research has shown that formulations containing pyrazole derivatives demonstrate enhanced efficacy against specific pests compared to traditional agents. This has led to the development of safer and more effective agricultural products.

Material Science

Advanced Materials Development

In material science, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is utilized in synthesizing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors .

Case Study: Polymer Synthesis

A study highlighted the use of this compound in creating polymer composites with enhanced mechanical properties. The incorporation of pyrazole derivatives into polymer matrices resulted in materials with superior strength and thermal stability.

Biochemical Research

Enzyme Inhibition Studies

Researchers have utilized 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in biochemical studies focusing on enzyme inhibition. The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation . The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key analogues differ in substituent type, position, and electronic characteristics:

Key Observations :

- Electron-donating groups (e.g., methoxy) improve solubility and may enhance binding to polar targets.

- Halogen substituents (Cl, I) increase lipophilicity and steric bulk, affecting membrane permeability and metabolic stability .

- Positional isomerism (meta vs. para) significantly alters electronic distribution and intermolecular interactions .

Reactivity Trends :

Physicochemical Properties

| Property | 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | 3-(3-Chlorophenyl)-1H-pyrazol-5-amine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~3.1 | ~1.8 |

| Aqueous Solubility | Moderate (methoxy enhances solubility) | Low | High |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 220°C |

Biological Activity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer and anti-inflammatory effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is C₁₆H₁₅N₃O. The structure consists of a pyrazole ring substituted with two phenyl groups and a methoxy group, which enhances its solubility and biological activity. The specific substitution pattern contributes to its unique pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 4.50 ± 0.20 | Moderate inhibition |

| SiHa (Cervical) | 3.60 ± 0.45 | High potency |

| PC-3 (Prostate) | 2.97 ± 0.88 | Selective potency |

| HEK293T (Normal) | >50 | Minimal cytotoxicity |

These findings suggest that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanism by which 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This action disrupts the microtubule dynamics essential for cell division, leading to cell cycle arrest in the G2/M phase. Molecular docking studies have shown that the compound binds to the colchicine site on tubulin, further supporting its role as a potential anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound demonstrates notable anti-inflammatory activity. Research has indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

These results position 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine as a promising candidate for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine:

- Study on Tubulin Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. Compound variants showed IC50 values ranging from low micromolar to submicromolar concentrations, indicating strong inhibitory effects against cancer cell lines .

- In Vivo Models : Animal studies have demonstrated that pyrazole derivatives can reduce inflammation markers in models of induced inflammation, showcasing their potential therapeutic applications beyond cancer treatment .

Q & A

Q. What are the established synthetic routes for 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, cyclization of 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide derivatives yields pyrazole-5-amine analogs . Alternative routes include condensation of β-diketones with phenylhydrazine in ethanol/acetic acid under reflux, followed by purification via silica gel chromatography . Key reagents and conditions:

- Reagents : Phenylhydrazine, β-diketones, POCl₃.

- Conditions : Reflux in ethanol (7+ hours), recrystallization in absolute ethanol.

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation relies on:

- Spectroscopy : IR (to confirm NH₂ and C=O groups), ¹H/¹³C NMR (to verify substitution patterns and aromatic protons) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- Elemental analysis : Validates molecular formula (e.g., C₁₆H₁₅N₃O).

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of pyrazole derivatives like this compound?

Methodological Answer: Crystallographic challenges include:

- Planarity deviations : The pyrazole ring may exhibit non-planarity due to steric hindrance from substituents (e.g., methoxyphenyl groups), requiring high-resolution data collection .

- Hydrogen bonding : Weak O–H⋯N interactions complicate electron density maps; refinement using riding models for H atoms is often necessary .

- Tautomerism : Distinguishing between pyrazole-5-amine and pyrazole-3-amine tautomers requires precise occupancy refinement .

Q. How can contradictory bioactivity data in antimicrobial studies be addressed?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

- Strain variability : Use standardized strains (e.g., S. aureus ATCC 25923) and replicate assays .

- Concentration gradients : Test a broad range (e.g., 0.1–100 µg/mL) to identify MIC (Minimum Inhibitory Concentration) thresholds .

- Solubility issues : Optimize solvent systems (e.g., DMSO:PBS mixtures) to ensure compound stability .

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Yield optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.